Denopamine

描述

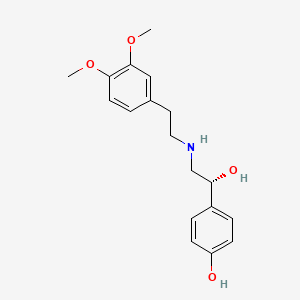

structure given in first source

属性

IUPAC Name |

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSBBVZJABQOSG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045800 | |

| Record name | Denopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71771-90-9 | |

| Record name | Denopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denopamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R(-)-Denopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-Denopamine structure and chemical properties

An In-depth Technical Guide to (R)-(-)-Denopamine

Introduction

(R)-(-)-Denopamine is an orally active, selective β1-adrenergic receptor agonist.[1][2] Developed in Japan, it is recognized as a cardiotonic agent used in the treatment of angina and has shown potential for managing congestive heart failure.[2][3][4] Unlike catecholamines, its chemical structure allows for oral administration. This guide provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant experimental data for researchers and drug development professionals.

Chemical Structure and Properties

(R)-(-)-Denopamine, with the IUPAC name 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol, is a derivative of dopamine. Its chemical and physical properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |

| Synonyms | (-)-α-(3,4-Dimethoxyphenethylaminomethyl)-4-hydroxybenzylalcohol, TA-064 | |

| CAS Number | 71771-90-9 | |

| Molecular Formula | C18H23NO4 | |

| Molecular Weight | 317.38 g/mol | |

| SMILES | COc1ccc(CCNC--INVALID-LINK--c2ccc(O)cc2)cc1OC | |

| InChI Key | VHSBBVZJABQOSG-INIZCTEOSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White powder | |

| Melting Point | 135°C | |

| Solubility | Insoluble in water; Soluble in DMSO (up to 26 mg/mL) | |

| Storage Temperature | 2-8°C | |

| LogP | 1.13 |

Mechanism of Action and Signaling Pathway

Denopamine functions as a selective partial agonist for the β1-adrenergic receptor, which is predominantly located in cardiac tissue. Its positive inotropic (contractility-enhancing) effect is mediated through a well-defined signaling cascade.

Upon binding to the β1-adrenergic receptor on cardiac myocytes, this compound activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels. This phosphorylation enhances calcium influx into the cell, leading to increased contractility of the heart muscle. The maximum increase in cyclic AMP caused by this compound was found to be approximately 65% of that attained with the full agonist isoproterenol.

Interestingly, at higher concentrations (above 3 x 10⁻⁶ M), this compound exhibits antagonistic properties, leading to a bell-shaped dose-response curve for its inotropic effect. Studies suggest it behaves as an agonist with a pD2 of 6.12 and as an antagonist with a pD2 of 4.50.

References

Denopamine as a selective beta-1 adrenergic partial agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Denopamine is an orally active, selective beta-1 adrenergic partial agonist that has been investigated for its cardiotonic and therapeutic effects, particularly in the context of heart failure and angina.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding affinity, and functional activity. Detailed experimental protocols and signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction

This compound, chemically known as (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a sympathomimetic amine that exhibits selective agonist activity at beta-1 adrenergic receptors, which are predominantly located in the heart.[1][3][4] Its classification as a partial agonist indicates that while it binds to and activates beta-1 receptors, it elicits a submaximal response compared to full agonists like isoproterenol. This property, combined with its selectivity, contributes to its therapeutic profile, aiming to enhance cardiac contractility with a potentially lower risk of the adverse effects associated with non-selective or full beta-agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating beta-1 adrenergic receptors on cardiac myocytes. This activation initiates a cascade of intracellular events mediated by the Gs protein-adenylyl cyclase signaling pathway.

Signaling Pathway

The binding of this compound to the beta-1 adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. The overall effect is an increase in intracellular calcium availability during systole, leading to a positive inotropic (increased contractility) effect.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Beta 1-adrenergic selectivity of the new cardiotonic agent this compound in its stimulating effects on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Denopamine's In Vitro Effect on Cyclic AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopamine, a selective β1-adrenergic receptor agonist, is recognized for its cardiotonic properties.[1][2][3][4] A primary mechanism underlying its therapeutic effects is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of this compound's in vitro effects on cAMP, detailing the molecular signaling pathways, quantitative data from key studies, and standardized experimental protocols for its investigation. The information presented herein is intended to support further research and development of β1-adrenergic agonists.

Introduction

This compound functions as a selective agonist for β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] The activation of these receptors initiates a signal transduction cascade that leads to an increase in intracellular cAMP. This second messenger plays a pivotal role in regulating cardiac myocyte function, including contractility and heart rate. Understanding the quantitative and mechanistic aspects of this compound-induced cAMP elevation is crucial for its pharmacological characterization and therapeutic application.

Signaling Pathway of this compound

This compound exerts its effects by binding to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets within the cardiac myocyte, ultimately leading to a positive inotropic effect.

Quantitative Analysis of this compound's Effect on cAMP Levels

In vitro studies have consistently demonstrated that this compound increases cAMP levels in a concentration-dependent manner. Notably, this compound is characterized as a partial agonist, meaning it does not produce the same maximal effect as a full agonist, such as isoproterenol.

A key study investigating the mechanism of action of this compound in canine right ventricular muscle found that while this compound produced a positive inotropic effect comparable to isoproterenol, the maximal increase in cAMP was approximately 65% of that achieved with isoproterenol. The concentration-response curves for both the positive inotropic effect and the increase in cAMP levels were observed to be sigmoid. The peak increase in cAMP levels with this compound was observed at a concentration of approximately 3 x 10⁻⁶ M.

| Compound | Concentration (M) | Cell/Tissue Type | Maximal cAMP Increase (relative to Isoproterenol) | Reference |

| This compound | ~ 3 x 10⁻⁶ | Canine Right Ventricular Muscle | ~65% | |

| Isoproterenol | Varied | Canine Right Ventricular Muscle | 100% (Control) |

Experimental Protocols for In Vitro cAMP Measurement

The following section outlines a standardized protocol for measuring this compound-induced cAMP accumulation in a cell-based assay. This protocol is a synthesis of established methods for studying β-adrenergic agonists.

Materials

-

Cell Line: A suitable cell line expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-adrenergic receptor, or primary cardiac myocytes).

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12).

-

This compound Stock Solution: High-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Isoproterenol Stock Solution: For use as a positive control (full agonist).

-

Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Assay Buffer: (e.g., Hanks' Balanced Salt Solution with HEPES).

-

cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., TR-FRET, HTRF, or ELISA-based kits).

-

Multi-well plates: 96-well or 384-well plates suitable for the chosen assay kit.

Experimental Workflow

Detailed Procedure

-

Cell Culture and Plating:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in an appropriate solvent.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the concentration-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Prepare solutions of a known full agonist (e.g., isoproterenol) as a positive control and a vehicle control.

-

-

cAMP Assay Procedure:

-

Gently remove the culture medium from the wells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration of 100-500 µM), to the assay buffer and incubate for a short period to prevent cAMP degradation.

-

Add the different concentrations of this compound or control compounds to the wells.

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit's reagents and a suitable plate reader.

-

Data Analysis

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal concentration-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal response) and the Emax (the maximum cAMP accumulation produced by this compound).

Conclusion

This compound acts as a selective β1-adrenergic partial agonist, leading to a significant, though not maximal, increase in intracellular cAMP levels in vitro. This mechanism is central to its cardiotonic effects. The provided experimental protocols offer a robust framework for the quantitative assessment of this compound and other β-adrenergic agonists on cAMP signaling pathways, which is essential for ongoing research and the development of novel cardiovascular therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Denopamine (TA-064): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopamine (TA-064) is a selective β1-adrenergic receptor agonist developed by Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma) in Japan.[1][2] This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the compound's synthesis, mechanism of action, and key findings from preclinical and clinical investigations. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction: The Quest for a Novel Cardiotonic Agent

The development of this compound emerged from the therapeutic need for an orally active inotropic agent for the management of mild to moderate chronic heart failure. Existing parenteral catecholamines, while effective, were limited to acute, in-hospital use. The goal was to create a compound with a favorable safety profile that could provide long-term oral inotropic support. This compound was identified as a promising candidate due to its selective agonist activity at β1-adrenergic receptors, which are predominantly located in the heart. This selectivity was anticipated to minimize the peripheral vascular and bronchial side effects associated with non-selective beta-agonists.

Discovery and Synthesis

This compound, with the chemical name (R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, was synthesized and developed by scientists at Tanabe Seiyaku in Japan.[1][2] Several synthetic routes for this compound have been reported in the scientific and patent literature. A common approach involves the reaction of a protected p-hydroxyphenylethanolamine derivative with a 3,4-dimethoxyphenethylamine moiety.

One described synthesis pathway involves the following key steps:

-

Preparation of an intermediate: This often starts with p-hydroxyacetophenone or a related precursor.

-

Introduction of the amine group: The phenethylamine moiety is introduced through various chemical reactions, such as reductive amination.

-

Final deprotection steps: Removal of protecting groups yields the final this compound molecule.

The (R)-enantiomer is the pharmacologically active form of the drug.

Mechanism of Action: Selective β1-Adrenergic Agonism

This compound exerts its cardiotonic effects through its selective partial agonism at β1-adrenergic receptors.[3] The binding of this compound to these receptors on cardiac myocytes initiates a cascade of intracellular events.

Signaling Pathway

The signaling pathway of this compound is initiated by its binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac muscle contraction and relaxation:

-

L-type calcium channels: Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cardiac myocyte.

-

Phospholamban: PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in increased reuptake of Ca2+ into the sarcoplasmic reticulum during diastole, leading to improved lusitropy (myocardial relaxation) and a greater Ca2+ load for subsequent contractions.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, which also contributes to faster myocardial relaxation.

The net effect of this signaling cascade is a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound, a selective beta1-receptor agonist and a new coronary vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Denopamine in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopamine is a selective β1-adrenergic receptor partial agonist that has been investigated for its cardiotonic properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data from in vitro and in vivo studies. Detailed methodologies for pivotal experiments, including radioligand binding assays, adenylyl cyclase activation assays, and in vivo hemodynamic assessments, are presented to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of this compound's signaling pathway and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of its mechanism of action and study designs.

Introduction

This compound, with the chemical name (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is an orally active cardiotonic agent.[1] Its primary mechanism of action is the selective partial agonism of β1-adrenergic receptors, which are predominantly located in the heart.[2][3][4] This selective action leads to a positive inotropic effect, increasing myocardial contractility with a comparatively lower impact on heart rate and peripheral vasculature, distinguishing it from non-selective β-agonists like isoproterenol.[5] This document synthesizes the key preclinical findings that define the pharmacological profile of this compound.

Mechanism of Action

This compound functions as a partial agonist at the β1-adrenergic receptor. Upon binding, it stimulates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to the β1-adrenergic receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with adrenergic receptors and its functional effects as reported in preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Species | Tissue/Cell Line | Radioligand | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Rat | Heart Membranes | ³H-dihydroalprenolol | 545 | 2205 | 4.05 | |

| Human | CHO-K1 cells | ¹²⁵I-iodopindolol | ~7-fold lower than β2 | - | ~7 |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. Selectivity Ratio: Calculated as Ki(β2) / Ki(β1).

Table 2: Functional Potency and Efficacy of this compound

| Parameter | Species/Model | Assay | Value | Reference |

| pD2 (Agonist) | Canine Right Ventricular Muscle | Positive Inotropic Effect | 6.12 | |

| pD2 (Antagonist) | Canine Right Ventricular Muscle | Positive Inotropic Effect | 4.50 | |

| pA2 (vs. Atenolol) | Canine Right Ventricular Muscle | Positive Inotropic Effect | 7.66 | |

| Intrinsic Activity | Rabbit Papillary Muscle | Positive Inotropic Effect | 0.8 | |

| Maximal cAMP Increase | Canine Right Ventricular Muscle | cAMP Accumulation | ~65% of Isoproterenol | |

| Maximal Adenylyl Cyclase Stimulation | Human β1/β2 receptors in CHO cells | Adenylyl Cyclase Activity | <10% of Isoproterenol |

pD2: The negative logarithm of the EC50 (molar concentration of an agonist that produces 50% of the maximal possible effect). pA2: A measure of the potency of an antagonist. Intrinsic Activity: The ability of a drug to produce a maximal effect, relative to a full agonist (value ranges from 0 to 1).

Detailed Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of this compound for β1- and β2-adrenergic receptors using ³H-dihydroalprenolol.

Objective: To determine the Ki of this compound at β1- and β2-adrenergic receptors.

Materials:

-

Tissue source rich in β1-receptors (e.g., rat heart ventricles) and β2-receptors (e.g., rat lung).

-

Radioligand: ³H-dihydroalprenolol.

-

Non-specific binding control: Propranolol.

-

Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

This compound and other competing ligands.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Tissues are minced and homogenized in ice-cold homogenization buffer.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.

-

The pellet is washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In assay tubes, add a constant concentration of ³H-dihydroalprenolol, the membrane preparation, and varying concentrations of this compound (or other competing ligands).

-

For determining non-specific binding, a high concentration of propranolol (e.g., 1 µM) is added to a set of tubes.

-

Tubes are incubated to allow binding to reach equilibrium (e.g., 20-30 minutes at 37°C).

-

-

Filtration and Washing:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values (concentration of ligand that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: A generalized workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay

This protocol describes a general method to measure this compound's effect on adenylyl cyclase activity in a cell membrane preparation.

Objective: To determine the EC50 and maximal activation of adenylyl cyclase by this compound.

Materials:

-

Cell membrane preparation (e.g., from cardiomyocytes or transfected cells).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

ATP.

-

GTP.

-

cAMP-dependent phosphodiesterase inhibitor (e.g., IBMX).

-

This compound and other agonists/antagonists.

-

Method for cAMP quantification (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Protocol:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

In assay tubes, combine the membrane preparation, assay buffer, ATP, GTP, and a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding the membrane preparation or ATP.

-

Incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C or 37°C).

-

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method.

-

Data Analysis:

-

Plot the amount of cAMP produced against the concentration of this compound.

-

Determine the EC50 and maximal response from the dose-response curve.

-

In Vivo Hemodynamic Assessment in Anesthetized Dogs

This protocol provides a general outline for assessing the in vivo cardiovascular effects of this compound in an anesthetized dog model.

Objective: To evaluate the effects of this compound on hemodynamic parameters such as heart rate, blood pressure, and myocardial contractility.

Materials:

-

Beagle dogs.

-

Anesthetic agents (e.g., halothane, pentobarbital).

-

Catheters for intravenous administration and blood pressure measurement.

-

Transducer-tipped catheter for measuring left ventricular pressure (LVP) and dp/dt.

-

ECG monitoring equipment.

-

Data acquisition system.

Protocol:

-

Animal Preparation:

-

Anesthetize the dogs and maintain a stable plane of anesthesia.

-

Intubate and ventilate the animals.

-

Insert catheters into a femoral artery for monitoring arterial blood pressure and into a femoral vein for drug administration.

-

Introduce a transducer-tipped catheter into the left ventricle via a carotid artery to measure LVP and its first derivative (dp/dt), an index of myocardial contractility.

-

-

Data Collection:

-

After a stabilization period, record baseline hemodynamic parameters (heart rate, arterial blood pressure, LVP, dp/dt).

-

Administer this compound intravenously, either as a bolus or continuous infusion, at various doses.

-

Continuously record all hemodynamic parameters throughout the drug administration and for a subsequent observation period.

-

-

Data Analysis:

-

Calculate the changes in each hemodynamic parameter from baseline at each dose of this compound.

-

Construct dose-response curves for the effects of this compound on heart rate, blood pressure, and dp/dt.

-

Discussion and Conclusion

Preclinical studies have consistently demonstrated that this compound is a selective β1-adrenergic receptor partial agonist. Its selectivity for the β1 receptor over the β2 receptor results in a more targeted cardiac effect with reduced peripheral and bronchial side effects compared to non-selective agonists. The partial agonist nature of this compound is evident from its lower intrinsic activity and maximal cAMP stimulation compared to the full agonist isoproterenol. This property may contribute to a lower incidence of tachyphylaxis and receptor desensitization, which can be a limitation with full agonists.

In vivo studies in animal models, such as the anesthetized dog, have confirmed the positive inotropic effects of this compound, demonstrating an increase in myocardial contractility. Notably, these studies have often shown a less pronounced effect on heart rate compared to isoproterenol at equi-inotropic doses, which is a desirable characteristic for a cardiotonic agent.

References

- 1. The inotropic effects of dopamine and its precursor levodopa on isolated human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the mechanism of action of the beta-1 partial agonist this compound in regulation of myocardial contractility: effects on myocardial alpha adrenoceptors and intracellular Ca++ transients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (beta 1-selective adrenergic receptor agonist) and isoproterenol (non-selective beta-adrenergic receptor agonist) equally increase heart rate and myocardial oxygen consumption in dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Denopamine's Role in Suppressing Tumor Necrosis Factor-Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the suppression of Tumor Necrosis Factor-alpha (TNF-α) by denopamine. It is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the signaling pathways, experimental validation, and quantitative data associated with this phenomenon.

Introduction

This compound is a selective agonist for the β1-adrenergic receptor, with known cardiotonic effects.[1][2] Beyond its cardiovascular applications, research has demonstrated that this compound possesses anti-inflammatory properties, notably its ability to suppress the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[3] TNF-α is a critical mediator of inflammatory responses and has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[4] This guide elucidates the signaling cascade initiated by this compound that leads to the inhibition of TNF-α, supported by quantitative data and detailed experimental protocols from key studies.

Quantitative Data Summary

The inhibitory effects of this compound on TNF-α production have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from a pivotal study in the field.

Table 1: In Vitro Effect of this compound on Lipopolysaccharide (LPS)-Induced TNF-α Production in Murine Spleen Cells [3]

| Treatment | TNF-α Level (pg/mL) | Percentage Inhibition |

| Control (LPS only) | > 2000 | N/A |

| This compound (10⁻⁸ M) + LPS | Significantly lower than control | Not specified |

| This compound (10⁻⁷ M) + LPS | Significantly lower than control | Not specified |

| This compound (10⁻⁶ M) + LPS | Significantly lower than control | Not specified |

Note: The study states that TNF-α levels in this compound-treated cells were significantly lower (p < 0.05) than in controls, though specific mean values for the in vitro experiment are not provided in the abstract.

Table 2: In Vivo Effect of this compound on Myocardial TNF-α Production in a Murine Model of Viral Myocarditis

| Treatment Group | Myocardial TNF-α Level (pg/mg of heart) |

| Control (Vehicle) | 113.5 ± 15.1 |

| This compound (14 µmol/kg) | 66.5 ± 7.5 |

Data are presented as mean ± SE.

Signaling Pathway of this compound-Mediated TNF-α Suppression

This compound exerts its anti-inflammatory effects by activating the β1-adrenergic receptor, which initiates a downstream signaling cascade that ultimately inhibits the transcription of the TNF-α gene. The primary mechanism involves the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key regulator of inflammatory gene expression.

The binding of this compound to the β1-adrenergic receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then interferes with the NF-κB pathway through multiple mechanisms:

-

Inhibition of p65 Transactivation: PKA can inhibit the transcriptional activity of the p65 subunit of NF-κB by modifying its C-terminal transactivation domain. This prevents the initiation of TNF-α gene transcription even if NF-κB translocates to the nucleus.

-

Enhancement of IκBα Levels: β-adrenergic agonists have been shown to increase the cytoplasmic concentration of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This is achieved by potentially reducing the degradation of IκBα.

-

Phosphorylation of p105 (Nfkb1): The PKA-A-kinase-anchoring protein 95 (AKAP95) complex can phosphorylate p105 (Nfkb1), a precursor of the p50 subunit of NF-κB. This phosphorylation suppresses the expression of the TNF-α gene.

The following diagram illustrates this signaling pathway:

Experimental Protocols

The following protocols are based on the methodologies described in the study by Nishio et al. (1998), which provides the foundational evidence for this compound's suppression of TNF-α.

-

Cell Culture:

-

Spleen cells are harvested from DBA/2 mice.

-

The cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in culture plates at a suitable density.

-

-

Treatment:

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁶ M) for a specified period.

-

Lipopolysaccharide (LPS) is then added to the culture medium to stimulate TNF-α production.

-

Control cultures receive LPS without this compound.

-

To confirm the role of the β1-adrenergic receptor, additional experiments can be performed where cells are co-incubated with this compound and a selective β1-blocker like metoprolol.

-

-

TNF-α Measurement:

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine TNF-α.

-

-

Animal Model:

-

Four-week-old DBA/2 mice are used.

-

Mice are inoculated with the encephalomyocarditis virus (EMCV) to induce myocarditis.

-

-

Drug Administration:

-

This compound is administered daily to the treatment group at a dose of 14 µmol/kg.

-

The control group receives a vehicle-only administration.

-

To demonstrate specificity, another group can be treated with this compound in conjunction with metoprolol (a β1-blocker).

-

-

Sample Collection and Analysis:

-

On day 6 post-inoculation, mice are euthanized, and their hearts are excised.

-

The heart tissue is homogenized.

-

The concentration of TNF-α in the heart homogenate is measured using a murine-specific TNF-α ELISA.

-

-

Survival and Histological Analysis:

-

A separate cohort of animals is monitored for survival over a period of 14 days.

-

On day 14, hearts are collected for histological examination to assess the extent of myocardial lesions.

-

The following diagram outlines a typical experimental workflow for the in vivo study:

Conclusion

This compound effectively suppresses TNF-α production through its action as a selective β1-adrenergic receptor agonist. The underlying mechanism is centered on the activation of the cAMP-PKA signaling pathway, which in turn inhibits the pro-inflammatory NF-κB pathway at multiple regulatory points. The quantitative data from both in vitro and in vivo studies provide strong evidence for this anti-inflammatory role. The detailed experimental protocols presented herein offer a framework for the further investigation and validation of this compound and other β1-adrenergic agonists as potential therapeutic agents for inflammatory conditions characterized by excessive TNF-α production.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Positive Inotropic Effects of Denopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopamine is a selective β1-adrenergic receptor agonist that has demonstrated significant positive inotropic effects, making it a subject of interest in the management of heart failure.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on myocardial contractility. Through a detailed examination of its signaling pathways, a summary of key in vitro and in vivo data, and a description of relevant experimental protocols, this document aims to serve as a valuable resource for professionals in cardiovascular research and drug development.

Mechanism of Action: A Selective β1-Adrenergic Agonist

This compound functions as a selective agonist for β1-adrenergic receptors, which are predominantly located in the heart.[3][4] Its positive inotropic (contractility-enhancing) effects are a direct result of the activation of a well-defined intracellular signaling cascade. Unlike non-selective beta-agonists, this compound's targeted action minimizes peripheral vasodilation and bronchial effects.[1]

The Core Signaling Pathway

The binding of this compound to the β1-adrenergic receptor on cardiac myocytes initiates a sequence of molecular events:

-

G-Protein Activation: The activated receptor stimulates the associated Gs (stimulatory) protein.

-

Adenylyl Cyclase Activation: The Gs protein, in turn, activates the enzyme adenylyl cyclase.

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Studies have shown that this compound administration leads to a significant increase in intracellular cAMP levels in cardiac muscle.

-

Protein Kinase A (PKA) Activation: The elevated cAMP levels activate Protein Kinase A (PKA).

-

Phosphorylation of Calcium Channels: PKA phosphorylates L-type calcium channels, which increases their activity and promotes a greater influx of calcium ions (Ca2+) into the cardiomyocyte during an action potential.

-

Enhanced Contractility: The resulting increase in intracellular calcium concentration enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle.

Notably, while this compound's maximum positive inotropic effect is comparable to that of the potent non-selective agonist isoproterenol, it achieves this with a smaller increase in total cellular cAMP levels, suggesting a high efficiency in the coupling of the β1-receptor-cAMP system to inotropy.

Quantitative Inotropic and Hemodynamic Effects

This compound's effects have been quantified in various preclinical and clinical settings. The following tables summarize key data, providing a comparative perspective against placebos and other inotropic agents.

Table 1: Comparative Effects of this compound vs. Isoproterenol on Canine Ventricular Muscle

| Parameter | This compound | Isoproterenol | Source |

|---|---|---|---|

| Maximum Positive Inotropic Effect (PIE) | Nearly identical to Isoproterenol | Standard Full Agonist | |

| Maximum cAMP Increase | ~65% of Isoproterenol's effect | 100% (Reference) | |

| Maximal Adenylyl Cyclase Stimulation | <10% of Isoproterenol's effect | 100% (Reference) |

| Receptor Selectivity | Selective β1 partial agonist | Non-selective β agonist | |

Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter (Change from Control) | This compound (0.25-1 µg/kg/min) | Isoproterenol (0.01-0.04 µg/kg/min) | Source |

|---|---|---|---|

| Max Increase in LV dp/dtmax | +64% | Similar to this compound | |

| Heart Rate | Significantly less increase | Greater increase | |

| Myocardial Oxygen Consumption | Substantially less increase | Greater increase |

| LV Internal Diameter | Greater reduction | Less reduction | |

Table 3: Effects on Exercise Capacity in Chronic Heart Failure Patients (Single 20 mg Oral Dose)

| Parameter | Placebo | This compound | P-Value | Source |

|---|---|---|---|---|

| Peak VO₂ (ml/min/kg) | 20.4 ± 3.2 | 21.2 ± 3.1 | p < 0.05 |

| Anaerobic Threshold (ml/min/kg) | 13.1 ± 2.1 | 14.0 ± 2.0 | p < 0.01 | |

Table 4: In Vivo Effects in a Murine Model of Viral Myocarditis (14 µmol/kg daily)

| Parameter | Control (Vehicle) | This compound | Source |

|---|---|---|---|

| Survival Rate | 20% (5 of 25) | 56% (14 of 25) |

| Myocardial TNF-α (pg/mg heart) | 113.5 ± 15.1 | 66.5 ± 7.5 | |

Experimental Protocols for Assessing Inotropic Effects

The investigation of this compound's positive inotropic properties relies on established experimental models. Below are detailed methodologies for two key assays.

Protocol 1: Isolated Papillary Muscle Preparation

This ex vivo protocol allows for the direct measurement of myocardial contractility in response to pharmacological agents.

-

Tissue Isolation: Euthanize a suitable animal model (e.g., guinea pig, rabbit, dog) and rapidly excise the heart. Place the heart in cold, oxygenated Krebs-Henseleit solution.

-

Muscle Dissection: Open the right ventricle and carefully dissect a suitable papillary muscle.

-

Mounting: Tie the tendinous end of the muscle to a fixed hook in an organ bath and connect the muscular end to a force-displacement transducer. Super-fuse the muscle with Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂).

-

Equilibration: Stretch the muscle to Lmax (the length at which it develops maximum twitch tension) and allow it to equilibrate for 60 minutes.

-

Stimulation: Field-stimulate the muscle at a frequency of 1 Hz with square-wave pulses (5 ms duration) at a voltage 20% above the threshold.

-

Data Acquisition: Record baseline isometric twitch tension.

-

Drug Administration: Introduce this compound into the superfusate in a cumulative or single-dose manner. For cumulative concentration-response curves, concentrations may range from 10⁻⁷ M to 10⁻⁵ M.

-

Analysis: Measure the change in peak developed tension and the rate of tension development (dp/dt) at each concentration.

Protocol 2: Isolated Ventricular Myocyte Contractility Assay

This cellular-level assay provides insights into the direct effects of a drug on cardiomyocyte shortening.

-

Cell Isolation: Isolate ventricular myocytes from an animal heart (e.g., rat, mouse) using enzymatic digestion (e.g., collagenase).

-

Plating: Place a coverslip with adherent, rod-shaped myocytes into a perfusion chamber on the stage of an inverted microscope. The microscope should be equipped with a video-based sarcomere length detection system.

-

Perfusion: Superfuse the cells with Tyrode's solution at 37°C.

-

Pacing and Baseline: Pace a single myocyte at 1 Hz using a field stimulator and record a stable baseline of sarcomere shortening.

-

Drug Perfusion: Perfuse the chamber with increasing concentrations of this compound.

-

Data Analysis: Record and analyze the amplitude of sarcomere shortening, time to peak shortening, and time to 90% relengthening for each drug concentration.

Delineating the Partial Agonist Profile

Conclusion

This compound presents a compelling profile as a positive inotropic agent, distinguished by its selective β1-adrenergic partial agonism. Its mechanism of action, centered on the cAMP-PKA signaling cascade, effectively enhances myocardial contractility. Quantitative data from both preclinical and clinical studies demonstrate its efficacy in improving cardiac performance and exercise capacity, often with a more favorable hemodynamic profile (e.g., less impact on heart rate and myocardial oxygen consumption) compared to non-selective agonists. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel inotropic agents. For drug development professionals, this compound's partial agonist nature, which may confer long-term benefits by reducing receptor desensitization, represents a key area for further exploration in the treatment of chronic heart failure.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Denopamine's Role in Accelerating Alveolar Fluid Clearance: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of pulmonary edema, a critical factor in the prognosis of acute respiratory distress syndrome (ARDS), is fundamentally dependent on the active removal of fluid from the alveolar spaces. This process, known as alveolar fluid clearance (AFC), is primarily driven by the vectorial transport of sodium (Na+) and chloride (Cl-) ions across the alveolar epithelium, creating an osmotic gradient that draws water out of the airspaces. A key pharmacological target for enhancing AFC is the β-adrenergic receptor system. This technical guide provides an in-depth analysis of denopamine, a selective β1-adrenergic agonist, and its demonstrated impact on stimulating alveolar fluid clearance.

Mechanism of Action: A β1-Adrenergic-Mediated Cascade

This compound exerts its effects by binding to and activating β1-adrenergic receptors on the surface of alveolar epithelial cells.[1] This initial binding event triggers a well-defined intracellular signaling cascade that culminates in the increased activity of ion transport proteins crucial for AFC.

The primary signaling pathway is as follows:

-

Receptor Activation: this compound binds to the β1-adrenergic receptor.

-

G-Protein Coupling: The activated receptor interacts with a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2]

-

Ion Transporter Phosphorylation: PKA then phosphorylates and activates key ion transport proteins, including the epithelial sodium channel (ENaC) on the apical membrane and the Na+/K+-ATPase pump on the basolateral membrane of alveolar epithelial cells.

The enhanced activity of these transporters increases the net movement of Na+ from the alveolar fluid into the interstitium, with water following the osmotic gradient, thereby accelerating fluid clearance.

References

Denopamine: A Comprehensive Analysis of its Molecular Targets Beyond the Beta-1 Adrenergic Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Denopamine is a synthetic sympathomimetic amine, recognized primarily for its selective partial agonist activity at the beta-1 adrenergic receptor (β1-AR), which underlies its clinical use as a cardiotonic agent.[1][2] While its positive inotropic effects on the heart are well-documented and attributed to β1-AR stimulation, a growing body of evidence reveals that the pharmacological profile of this compound extends to other molecular targets.[3][4][5] Understanding these off-target interactions is crucial for a comprehensive appreciation of its therapeutic and potential adverse effects. This technical guide provides an in-depth analysis of this compound's molecular targets beyond the β1-AR, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to support further research and drug development.

Quantitative Analysis of this compound's Receptor Interactions

The binding affinities and functional potencies of this compound at various adrenergic receptors have been characterized in several key studies. The following tables summarize the available quantitative data, facilitating a direct comparison of its activity at on-target and off-target sites.

| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |

| Beta-1 Adrenergic | This compound | Ki | 545 nM | Rat Heart Membranes | |

| Beta-2 Adrenergic | This compound | Ki | 2205 nM | Rat Lung Membranes | |

| Alpha-1H Adrenergic | This compound | pA2 | 5.57 | Rabbit Aorta |

Table 1: Binding Affinity and Antagonist Potency of this compound at Adrenergic Receptors

| Receptor Subtype | Assay | Parameter | this compound | Isoproterenol (Full Agonist) | Cell System | Reference | |---|---|---|---|---|---| | Beta-1 Adrenergic | Adenylyl Cyclase Stimulation | Potency (EC50) | ~7-fold less potent than at β2 | - | Human β1-AR expressing cells | | | Beta-1 Adrenergic | Adenylyl Cyclase Stimulation | Efficacy (% of Isoproterenol) | <10% | 100% | Human β1-AR expressing cells | | | Beta-2 Adrenergic | Adenylyl Cyclase Stimulation | Efficacy (% of Isoproterenol) | <10% | 100% | Human β2-AR expressing cells | |

Table 2: Functional Activity of this compound at Beta-Adrenergic Receptors

Detailed Experimental Methodologies

To facilitate the replication and extension of the foundational research on this compound's off-target activities, this section provides detailed protocols for the key experiments cited.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity (Ki)

This protocol is based on the methodology described by Naito et al. (1985) for determining the binding affinity of this compound for β1- and β2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for β1- and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]-dihydroalprenolol

-

Membrane Preparations: Rat heart membranes (predominantly β1) and rat lung membranes (predominantly β2).

-

Competitor: this compound

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize fresh rat heart and lung tissues separately in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane suspension (protein concentration to be optimized).

-

50 µL of [3H]-dihydroalprenolol at a fixed concentration (typically near its Kd).

-

50 µL of varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for Alpha-1 Adrenergic Receptor (pA2)

This protocol is based on the methodology used by Koike et al. (1991) to determine the antagonist potency of this compound at α1-adrenergic receptors.

Objective: To determine the pA2 value of this compound for α1-adrenergic receptors using a functional antagonism assay (Schild plot analysis).

Materials:

-

Tissue Preparation: Isolated rabbit aorta.

-

Agonist: Phenylephrine (an α1-adrenergic agonist).

-

Antagonist: this compound.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

-

Organ bath setup with isometric force transducers.

Procedure:

-

Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm in width) and mount them in organ baths containing PSS.

-

Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with PSS changed every 15 minutes.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissues and allow them to return to baseline. Then, incubate the tissues with a fixed concentration of this compound for 30-60 minutes.

-

Agonist Concentration-Response Curve (in presence of Antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine.

-

Repeat: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR) = EC50 of phenylephrine in the presence of this compound / EC50 of phenylephrine in the absence of this compound.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The x-intercept of the linear regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

In Vitro TNF-α Suppression Assay

This protocol is based on the methodology described by Nishio et al. (1998) for investigating the effect of this compound on TNF-α production.

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in murine spleen cells.

Materials:

-

Cells: Murine spleen cells, isolated from DBA/2 mice.

-

Stimulant: Lipopolysaccharide (LPS).

-

Test Compound: this compound.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

-

TNF-α Quantification Kit: ELISA kit for murine TNF-α.

Procedure:

-

Cell Isolation and Culture: Isolate spleens from mice and prepare a single-cell suspension of splenocytes. Culture the cells in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

-

Pre-treatment: Add varying concentrations of this compound to the cell cultures and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce TNF-α production. Include control wells with cells and LPS only, and cells with medium only (unstimulated).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the concentration of this compound to determine the inhibitory effect.

Signaling Pathways of this compound's Off-Target Interactions

Beta-2 Adrenergic Receptor Signaling

As a weak partial agonist at the β2-AR, this compound can activate the canonical Gs-adenylyl cyclase pathway, albeit to a much lesser extent than full agonists like isoproterenol. This leads to a modest increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Alpha-1 Adrenergic Receptor Signaling (Antagonism)

This compound acts as a competitive antagonist at α1H-adrenergic receptors. This means it binds to the receptor but does not elicit a downstream response. Instead, it blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting the Gq-phospholipase C pathway. This prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Discussion and Future Directions

The data presented in this guide clearly demonstrate that this compound's pharmacological profile is more complex than its classification as a selective β1-AR agonist would suggest. Its weak partial agonism at β2-ARs and, more significantly, its antagonism at α1H-ARs, may contribute to its overall clinical effects. The α1-AR antagonism, for instance, could lead to vasodilation, which may be beneficial in certain cardiovascular conditions.

The suppression of TNF-α production via β1-AR agonism is another intriguing finding that warrants further investigation. The precise intracellular signaling cascade linking β1-AR activation to the inhibition of pro-inflammatory cytokine synthesis is not fully elucidated and represents a promising area for future research.

Furthermore, the potential for this compound to interact with other receptor systems, such as dopaminergic or serotonergic receptors, has not been extensively studied. Given the structural similarities between biogenic amine receptors, a comprehensive screening of this compound against a broader panel of receptors would be a valuable next step in fully characterizing its molecular pharmacology.

Conclusion

This technical guide has provided a detailed overview of the molecular targets of this compound beyond the beta-1 adrenergic receptor. By consolidating quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways, this document serves as a valuable resource for researchers in pharmacology and drug development. A thorough understanding of this compound's off-target activities is essential for optimizing its therapeutic applications and minimizing potential adverse effects. Future research should focus on elucidating the detailed mechanisms of its non-β1-AR interactions and exploring their clinical relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as an alpha 1H-adrenoceptor antagonist in isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Denopamine CAS number and commercial suppliers for research

An In-depth Examination of the Selective β1-Adrenergic Agonist for Cardiovascular and Inflammatory Research

This technical guide provides a comprehensive overview of Denopamine, a selective β1-adrenergic receptor agonist, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and key experimental findings, and provides detailed protocols for its use in preclinical research.

Chemical and Physical Properties

This compound is a synthetic phenylethanolamine derivative with the following key identifiers:

| Property | Value |

| CAS Number | 71771-90-9[1][2][3] |

| Molecular Formula | C18H23NO4 |

| Molecular Weight | 317.38 g/mol [1] |

| IUPAC Name | (R)-4-(2-((3,4-dimethoxyphenethyl)amino)-1-hydroxyethyl)phenol[2] |

| Synonyms | TA-064, (R)-(-)-Denopamine |

Commercial Suppliers for Research

This compound is available from several commercial suppliers for research purposes. It is crucial to source high-purity compounds for reliable and reproducible experimental results.

| Supplier | Product Name | Purity |

| MedChemExpress | (R)-(-)-Denopamine | >98% |

| Sigma-Aldrich | R(-)-Denopamine | ≥98% (HPLC) |

| Cayman Chemical | This compound | ≥98% |

| Selleck Chemicals | This compound | >99% |

| Tocris Bioscience | This compound | >99% |

Note: Availability and purity may vary. Researchers should always consult the supplier's certificate of analysis.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective agonist for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Its mechanism of action involves the canonical G-protein coupled receptor (GPCR) signaling cascade.

Upon binding to the β1-adrenergic receptor on cardiomyocytes, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during depolarization, leading to a more forceful contraction (positive inotropic effect).

-

Phospholamban: When phosphorylated, phospholamban's inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved. This enhances calcium reuptake into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropic effect).

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

This signaling cascade is the primary mechanism underlying this compound's cardiotonic effects.

Signaling Pathway Diagram

Caption: this compound's β1-adrenergic signaling pathway in cardiomyocytes.

Key Experimental Findings and Quantitative Data

This compound has been the subject of numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Receptor Binding and Functional Activity

| Parameter | Species/Tissue | Value | Reference |

| pD2 (agonist activity) | Canine right ventricular muscle | 6.12 | |

| pA2 (antagonist activity) | Canine right ventricular muscle | 4.50 | |

| pA2 (atenolol antagonism) | Canine right ventricular muscle | 7.66 |

Table 2: In Vivo Efficacy in a Murine Model of Myocarditis

| Treatment Group | Survival Rate | Myocardial TNF-α (pg/mg) | Reference |

| Control (Vehicle) | 20% (5/25) | 113.5 ± 15.1 | |

| This compound (14 µmol/kg/day) | 56% (14/25) | 66.5 ± 7.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Measurement of Cardiac Contractility in Isolated Papillary Muscle

This protocol is adapted from studies investigating the inotropic effects of this compound on isolated cardiac tissue.

Objective: To assess the effect of this compound on the contractility of isolated cardiac papillary muscle.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

-

This compound stock solution (10 mM in DMSO)

-

Isoproterenol (positive control)

-

Atenolol (β1-antagonist)

-

Tissue bath with force transducer and electrical stimulator

-

Data acquisition system

Procedure:

-

Euthanize the rat via cervical dislocation and rapidly excise the heart.

-

Place the heart in ice-cold, oxygenated Krebs-Henseleit solution.

-

Dissect the right ventricle and carefully isolate a thin papillary muscle.

-

Mount the muscle vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.

-

Stretch the muscle to Lmax (the length at which it develops maximum twitch tension).

-

Pace the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage 20% above the threshold.

-

Allow the preparation to equilibrate for 60 minutes, replacing the bath solution every 15 minutes.

-

After equilibration, record baseline contractile force.

-

Add this compound cumulatively to the bath to achieve final concentrations ranging from 10 nM to 100 µM. Allow the preparation to stabilize for 10 minutes at each concentration before recording the force.

-

To determine the role of β1-receptors, pre-incubate a separate set of muscles with atenolol (1 µM) for 30 minutes before constructing the this compound concentration-response curve.

-

Record the developed tension and the rate of tension development (+dT/dt) and relaxation (-dT/dt).

Data Analysis:

-

Express the contractile force as a percentage of the maximal response to a supramaximal concentration of isoproterenol.

-

Plot the concentration-response curves and calculate the EC50 values.

Experimental Workflow: Cardiac Contractility

Caption: Workflow for assessing this compound's effect on cardiac contractility.

In Vitro cAMP Measurement in Cardiomyocytes

This protocol outlines a method to quantify changes in intracellular cAMP levels in response to this compound.

Objective: To measure the dose-dependent effect of this compound on cAMP production in cultured neonatal rat ventricular myocytes (NRVMs).

Materials:

-

Primary culture of NRVMs

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound stock solution (10 mM in DMSO)

-

Forskolin (positive control)

-

IBMX (phosphodiesterase inhibitor)

-

cAMP enzyme immunoassay (EIA) kit

-

Lysis buffer

Procedure:

-

Plate NRVMs in 24-well plates and culture until they form a confluent, synchronously beating monolayer.

-

Replace the culture medium with serum-free DMEM and incubate for 24 hours.

-

Pre-treat the cells with IBMX (100 µM) for 30 minutes to prevent cAMP degradation.

-

Treat the cells with varying concentrations of this compound (1 nM to 10 µM) or forskolin (10 µM) for 15 minutes at 37°C.

-

Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP EIA kit.

-

Perform the cAMP EIA according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Normalize the cAMP concentration to the total protein content of each well, determined by a BCA protein assay.

Data Analysis:

-

Construct a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample.

-

Plot the this compound concentration versus the normalized cAMP levels.

In Vivo Murine Model of Myocarditis and TNF-α Measurement

This protocol is based on a study investigating the anti-inflammatory effects of this compound.

Objective: To evaluate the effect of this compound on survival and cardiac TNF-α levels in a viral myocarditis mouse model.

Materials:

-

4-week-old male DBA/2 mice

-

Encephalomyocarditis virus (EMCV)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

ELISA kit for murine TNF-α

-

Tissue homogenizer

Procedure:

-

Inoculate mice with a sublethal dose of EMCV intraperitoneally on day 0 to induce myocarditis.

-

Randomly assign mice to a control group and a this compound-treated group.

-

From day 0, administer this compound (14 µmol/kg) or vehicle daily via oral gavage.

-

Monitor the survival of the mice daily for 14 days.

-

On day 6, euthanize a subset of mice from each group.

-

Perfuse the hearts with ice-cold PBS to remove blood.

-

Excise the hearts, weigh them, and immediately snap-freeze them in liquid nitrogen.

-

Homogenize the heart tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatants.

-

Measure the TNF-α concentration in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's protocol.

-

Normalize the TNF-α levels to the total protein content of the heart homogenate.

Data Analysis:

-

Compare the survival curves of the control and this compound-treated groups using a Kaplan-Meier analysis with a log-rank test.

-

Compare the cardiac TNF-α levels between the two groups using an unpaired t-test.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the β1-adrenergic system in cardiovascular function and inflammation. Its selectivity allows for targeted studies of this receptor subtype. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in various experimental settings. As with any research compound, careful dose-response studies and appropriate controls are essential for obtaining robust and meaningful data.

References

Methodological & Application

Application Notes and Protocols: Denopamine In Vitro Assay for Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction